molecular formula C8H5BrF2O B1410512 2'-Bromo-3',6'-difluoroacetophenone CAS No. 1807029-26-0

2'-Bromo-3',6'-difluoroacetophenone

Cat. No. B1410512
M. Wt: 235.02 g/mol
InChI Key: GLIIMDYPKPWEEA-UHFFFAOYSA-N
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Description

2’-Bromo-3’,6’-difluoroacetophenone is a highly reactive and versatile chemical compound that is widely used in various scientific experiments. It has a molecular formula of C8H5BrF2O .


Molecular Structure Analysis

The molecular structure of 2’-Bromo-3’,6’-difluoroacetophenone consists of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to an acetophenone group .

Scientific Research Applications

Organic Synthesis and Reactivity Studies

2'-Bromo-3',6'-difluoroacetophenone serves as a crucial compound in organic synthesis. It is involved in nucleophilic substitution reactions with imidazole, highlighting its reactivity and potential applications in creating complex molecular structures. Density Functional Theory (DFT) calculations are extensively used to study these reactions, indicating its significance in theoretical chemistry and computational studies (Erdogan & Erdoğan, 2019). Furthermore, its derivatives play a significant role in microbial reduction processes, hinting at its biotechnological applications (Goswami et al., 2000).

Pharmaceutical Intermediates and Lifespan Extension

This compound is not only fundamental in organic synthesis but also has implications in pharmaceutical research. The related 2-Bromo-4'-nitroacetophenone has been studied for its antioxidative properties and its ability to extend the lifespan of C. elegans, indicating the potential biomedical significance of these compounds (Han, 2018).

Synthesis of Pesticide Intermediates

The synthesis of pesticide intermediates is another vital application. Studies have explored the transformation of 2',6'-difluoroacetophenone into valuable pesticide intermediates, showcasing the compound's utility in agricultural chemistry (Peng, 2007).

DNA Interaction and Photolabile Protecting Groups

In the realm of molecular biology, derivatives of 2'-Bromo-3',6'-difluoroacetophenone have been researched for their ability to cleave DNA upon excitation, presenting a novel approach to study DNA interactions and potential therapeutic applications (Wender & Jeon, 2003). Additionally, some derivatives are used as photolabile protecting groups for aldehydes and ketones, illustrating its utility in synthetic and analytical chemistry (Lu et al., 2003).

Carbonic Anhydrase Inhibition

The compound and its derivatives have shown carbonic anhydrase inhibitory capacities, making them potential candidates for the treatment of various conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Physicochemical Property Alteration

Studies have also delved into the impact of biofield energy treatment on 4-bromoacetophenone, a related compound, indicating alterations in physical, thermal, and spectral properties, potentially opening doors to new material science applications (Trivedi et al., 2015).

properties

IUPAC Name

1-(2-bromo-3,6-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIIMDYPKPWEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-3',6'-difluoroacetophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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